An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS: 60637-30-1)
An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS: 60637-30-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This guide provides a comprehensive technical overview of a specific derivative, 3-Bromopyrazolo[1,5-a]pyridin-2-ol (CAS: 60637-30-1), a versatile building block with significant potential in drug discovery and materials science.
This document will delve into the known physicochemical properties, plausible synthetic routes, anticipated spectroscopic characteristics, reactivity, and potential applications of this compound. Given the limited availability of dedicated research on this specific molecule, this guide will draw upon established principles of heterocyclic chemistry and the extensive literature on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogues to provide a scientifically grounded and practical resource.[3][4]
Physicochemical Properties and Safety Data
The fundamental properties of 3-Bromopyrazolo[1,5-a]pyridin-2-ol are summarized below. This information is primarily sourced from chemical suppliers and safety data sheets.
| Property | Value | References |
| CAS Number | 60637-30-1 | |
| Molecular Formula | C₇H₅BrN₂O | [5][6] |
| Molecular Weight | 213.03 g/mol | [5][6] |
| Appearance | Off-white solid | [7] |
| Storage Conditions | 2-8°C, dry, dark | [6] |
| SMILES | OC1=NN2C=CC=CC2=C1Br | [6] |
| InChI Key | N/A |
Safety and Handling:
3-Bromopyrazolo[1,5-a]pyridin-2-ol is classified as an irritant and may be harmful if inhaled or ingested.[8] It is irritating to the mucous membranes and upper respiratory tract.[8] Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[8]
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Engineering Controls: Use in a well-ventilated area or a chemical fume hood.[8]
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
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Hazardous Decomposition: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8]
Tautomerism: The Hydroxy-Keto Equilibrium
A critical aspect of the chemistry of pyrazolo[1,5-a]pyridin-2-ol is the potential for tautomerism. The molecule can exist in equilibrium between the 2-ol (hydroxy) form and the 2-one (keto) form. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the compound's reactivity and biological interactions.[6][9]
Tautomeric equilibrium of 3-Bromopyrazolo[1,5-a]pyridin-2-ol.
Synthetic Strategies
Proposed synthetic workflow for 3-Bromopyrazolo[1,5-a]pyridin-2-ol.
Generalized Synthetic Protocol:
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Formation of N-Aminopyridinium Salt: 2-Aminopyridine is reacted with an aminating agent such as hydroxylamine-O-sulfonic acid in a suitable solvent to yield the corresponding N-aminopyridinium salt.
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Cycloaddition: The N-aminopyridinium salt is then treated with a bromo-substituted 1,3-dielectrophile, such as ethyl 2-bromo-3-oxopropanoate, in the presence of a base (e.g., potassium carbonate or triethylamine). This [3+2] cycloaddition reaction forms the pyrazolo[1,5-a]pyridine ring system.
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Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions (e.g., aqueous sodium hydroxide followed by acidification).
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Decarboxylation: The carboxylic acid is then decarboxylated, typically by heating, to yield the target 3-Bromopyrazolo[1,5-a]pyridin-2-ol.
Anticipated Spectroscopic Characterization
Although experimental spectra for this specific compound are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[11]
| Technique | Anticipated Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (positions 4, 5, 6, 7) expected in the δ 7.0-8.5 ppm range, showing characteristic coupling patterns (doublets, triplets).- A broad singlet for the hydroxyl proton (OH), the chemical shift of which will be solvent-dependent. |
| ¹³C NMR | - Aromatic carbons expected in the δ 110-150 ppm range.- The carbon bearing the bromine (C3) would appear at approximately δ 90-100 ppm.- The carbon bearing the hydroxyl group (C2) would appear at approximately δ 155-165 ppm. |
| Mass Spec (HRMS) | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the exact mass of C₇H₅BrN₂O.- A characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio). |
Chemical Reactivity and Derivatization Potential
3-Bromopyrazolo[1,5-a]pyridin-2-ol possesses three key reactive sites: the bromine atom, the hydroxyl group, and the heterocyclic core. This makes it a valuable scaffold for the synthesis of diverse compound libraries.
Potential derivatization pathways for 3-Bromopyrazolo[1,5-a]pyridin-2-ol.
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At the Bromine Atom (C3): The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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At the Hydroxyl Group (C2): The hydroxyl group can be functionalized through various reactions.
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O-Alkylation/O-Acylation: Formation of ethers and esters.
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Nucleophilic Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., a chloro group via POCl₃), which can then be displaced by various nucleophiles.[5]
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On the Heterocyclic Core: The pyridine ring is susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are present in numerous biologically active molecules.[4] This suggests that 3-Bromopyrazolo[1,5-a]pyridin-2-ol is a promising starting point for the development of novel therapeutics.
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Kinase Inhibitors: Many pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, which are key targets in oncology.[12][13] The ability to diversify the 3-position of this scaffold could lead to the discovery of selective kinase inhibitors.
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Anti-inflammatory Agents: The pyrazolo[1,5-a]pyrimidine core is found in compounds with anti-inflammatory properties.[4]
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Antimicrobial Agents: Derivatives of pyrazolo[1,5-a]pyridin-2-ol have reported antibacterial and antifungal activities.[1]
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CNS-Active Agents: The scaffold is also being investigated for its potential in treating neurological disorders.[14]
Biological targets and therapeutic areas associated with the pyrazolo[1,5-a]pyridine scaffold.
Conclusion
3-Bromopyrazolo[1,5-a]pyridin-2-ol is a valuable heterocyclic building block with significant untapped potential. Its rich chemistry, stemming from multiple reactive sites, allows for extensive structural diversification. The proven biological relevance of the pyrazolo[1,5-a]pyridine scaffold makes this compound a highly attractive starting point for medicinal chemistry campaigns targeting a range of diseases, from cancer to infectious and inflammatory conditions. This guide provides a foundational understanding to empower researchers in their exploration and utilization of this promising molecule.
References
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Gomez-Caro, L., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4299. Available at: [Link]
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Sikdar, A., et al. (2021). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 11(34), 20835-20842. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 539-556. Available at: [Link]
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Chem-Impex International. (n.d.). 3-Bromo-pyrazolo[1,5-a]pyridine. Available at: [Link]
- Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
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ResearchGate. (n.d.). Examples of biologically active pyrazolo[1,5-a]pyrimidines. Available at: [Link]
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El-ziaty, A. K., et al. (2018). Synthesis of uniquely substituted pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives through AcOH and O2-promoted cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. ACS Omega, 3(10), 13619-13633. Available at: [Link]
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CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 929. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). Frontiers in Chemistry, 11, 1276412. Available at: [Link]
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Al-Shamary, R. K. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(34). Available at: [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56.
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PubMed Central. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
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ResearchGate. (n.d.). The synthesis of pyrazolo[1,5-a]pyridine derivatives via [3+2] cyclization of N-aminopyridinium salts. Available at: [Link]
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